cis-Piceatannol

Description

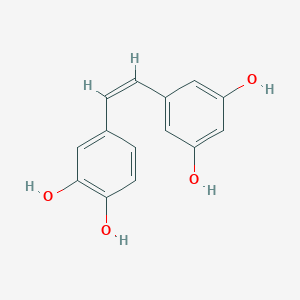

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424968 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106325-86-4 | |

| Record name | CHEBI:76156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotransformation of Cis Piceatannol

Precursor Pathways in Planta

The biosynthesis of stilbenes, including piceatannol (B1677779), is intricately linked to the phenylpropanoid pathway, a major metabolic route in plants responsible for producing a diverse array of secondary metabolites. mdpi.comencyclopedia.pubnih.gov

Phenylpropanoid Pathway Involvement

The phenylpropanoid pathway begins with the deamination of the aromatic amino acid L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to form trans-cinnamic acid. mdpi.comnih.gov This is considered the entry step for carbon flux from primary to secondary metabolism. nih.gov Trans-cinnamic acid can then be hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid. mdpi.comnih.gov Subsequently, 4-coumarate: CoA ligase (4CL) catalyzes the formation of p-couaroyl-CoA by attaching a coenzyme A unit to p-coumaric acid. mdpi.comnih.gov p-Coumaroyl-CoA serves as a key intermediate, channeling into various branches of the phenylpropanoid pathway, including stilbene (B7821643) biosynthesis. mdpi.comnih.gov

Role of Stilbene Synthases (STS) in cis-Piceatannol Formation

Stilbene synthases (STS) are key enzymes in the biosynthesis of stilbenes. mdpi.comencyclopedia.pubmdpi.com These enzymes catalyze a reaction that diverts precursors from the phenylpropanoid pathway. mdpi.com Specifically, STS condenses one molecule of a CoA-ester of a cinnamic acid derivative (such as p-coumaroyl-CoA or cinnamoyl-CoA) with three molecules of malonyl-CoA to form the stilbene backbone. mdpi.comencyclopedia.pubmdpi.comnih.gov For instance, the condensation of p-coumaroyl-CoA with three units of malonyl-CoA yields trans-resveratrol. mdpi.comencyclopedia.pubmdpi.comnih.gov

While STS enzymes primarily produce the trans isomers of stilbenes, the formation of cis-stilbenes, including this compound, can occur. mdpi.comresearchgate.net The balance between cis and trans isomers in plant cells is typically shifted towards the thermodynamically more stable trans form. mdpi.com The formation of the cis isomer from the trans form can be influenced by factors such as UV radiation. mdpi.com

Specific Enzymatic Conversions and Challenges in Identification

The precise enzymatic steps leading specifically to the formation of piceatannol in plants are not yet fully understood, and the enzyme directly responsible for piceatannol biosynthesis has not been definitively identified. mdpi.comencyclopedia.pubmdpi.com However, several possible pathways have been proposed in Picea species, including the double hydroxylation of pinosylvin, the 3'-hydroxylation of resveratrol (B1683913), or the alternative use of caffeoyl-CoA as the phenylpropanoid acceptor by STS. mdpi.com In vitro enzyme assays with STS from Picea species have indicated that this enzyme primarily utilizes p-coumaroyl-CoA as a substrate, suggesting that direct formation of piceatannol from caffeoyl-CoA by STS in this plant is unlikely. mdpi.com

Hydroxylated resveratrol derivatives like piceatannol are thought to be formed through the action of hydroxylases. mdpi.com Resveratrol hydroxylation to produce piceatannol has been reported to be mediated by cytochrome P450-dependent hydroxylases, including human CYP1B1, CYP1A1/2, and bacterial CYP102A1 in experimental settings. mdpi.com Challenges in identifying the specific plant enzymes involved in piceatannol biosynthesis contribute to the ongoing research in this area.

Metabolic Pathways and Biotransformation in Biological Systems

Piceatannol undergoes metabolic transformations in biological systems, both in vivo and in vitro. nih.govresearchgate.net These biotransformation processes can influence its bioavailability and the nature of the compounds present in the body.

In Vivo and In Vitro Biotransformation of Piceatannol

Studies investigating the biotransformation of piceatannol in human and rat hepatic microsomes and cytosols have provided insights into its metabolic fate. nih.govresearchgate.net While limited phase I metabolism has been observed in microsomes, piceatannol is rapidly converted into other compounds in cytosols. nih.govresearchgate.net

In rats, piceatannol undergoes extensive phase II metabolism, including glucuronidation, sulfation, and O-methylation, leading to rapid clearance. nih.govresearchgate.net Notably, piceatannol is converted to two pharmacologically active metabolites, rhapontigenin (B1662419) and isorhapontigenin (B148646), in cytosols. nih.govresearchgate.net Research in rats has shown that a significant percentage of intravenously administered piceatannol is converted to rhapontigenin and isorhapontigenin. nih.govresearchgate.net Piceatannol also acts as a precursor for isorhapontigenin when administered orally. nih.govresearchgate.net

Interactive Table 1: Conversion of Piceatannol to Metabolites in Rats (Intravenous Administration) nih.govresearchgate.net

| Metabolite | Conversion Percentage (%) (Mean ± Standard Error) |

| Rhapontigenin | 4.02 ± 0.61 |

| Isorhapontigenin | 17.70 ± 0.91 |

This biotransformation, particularly the O-methylation, has been shown to be mediated by catechol-O-methyltransferase (COMT), as it is completely blocked by the COMT inhibitor entacapone. nih.govresearchgate.net Furthermore, piceatannol has been identified as a substrate inhibitor of COMT. nih.govresearchgate.net

Phase I Metabolism by Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)

While the primary metabolic fate of piceatannol appears to involve phase II metabolism, limited phase I metabolism has been noted in hepatic microsomes. nih.govresearchgate.net Research suggests the involvement of cytochrome P450 (CYP) enzymes in the hydroxylation of resveratrol to produce piceatannol in some systems, including human CYP1B1, CYP1A1/2, and bacterial CYP102A1 in experimental contexts. mdpi.com However, detailed research specifically on the phase I metabolism of piceatannol itself by common human CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9 within the scope of the provided search results is limited. The focus of the available literature leans towards its phase II metabolic pathways and the enzymatic conversion from resveratrol.

Phase II Metabolism: Glucuronidation and Sulfation

Phase II metabolism plays a crucial role in increasing the water solubility of piceatannol and its metabolites, facilitating their excretion. longdom.org The primary Phase II reactions for piceatannol include glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govlongdom.orgnih.gov

Studies using human liver microsomes have detected glucuronide metabolites of piceatannol. researchgate.net Specifically, three mono-glucuronidated piceatannol metabolites have been identified, and their production can be catalyzed by UGT1A1 and UGT1A8 enzymes, with UGT1A10 also showing activity towards piceatannol. researchgate.net In rats, monoglucuronide metabolites were reported to be predominant after oral administration of piceatannol. isnff-jfb.com

Sulfation of piceatannol has also been observed. Two mono-sulfates (M2 and M3) have been identified. nih.gov M2 formation was preferentially catalyzed by SULT1A12, 1A3, and 1E1, while M3 formation was mainly catalyzed by SULT1A21 and SULT1A3. nih.gov The exact positions of the sulfate (B86663) conjugations were not explicitly reported in these studies. nih.gov Both glucuronidation and sulfation are significant metabolic pathways for stilbenes like piceatannol, contributing to their rapid clearance. nih.govmdpi.com

O-Methylation by Catechol-O-methyltransferase (COMT) and Metabolite Formation (e.g., Rhapontigenin, Isorhapontigenin)

O-methylation is another significant metabolic pathway for piceatannol, leading to the formation of methylated metabolites, primarily rhapontigenin and isorhapontigenin. nih.govnih.gov This biotransformation is mediated by the enzyme Catechol-O-methyltransferase (COMT). nih.gov Studies have shown that piceatannol is rapidly converted to these metabolites in human and rat hepatic cytosols. nih.gov The O-methylation of piceatannol can be completely blocked by entacapone, a known COMT inhibitor, confirming the role of COMT in this process. nih.gov Piceatannol itself has been identified as a substrate inhibitor of COMT. nih.gov

In rats, after intravenous administration, at least 4.02% ± 0.61% of piceatannol was converted to rhapontigenin and 17.70% ± 0.91% to isorhapontigenin. nih.gov Oral administration of piceatannol also resulted in its serving as an effective precursor for isorhapontigenin formation. nih.gov

Implications of Metabolite Bioactivity

Isorhapontigenin has also demonstrated anti-cancer, antioxidative, and anti-inflammatory activities. d-nb.info Rhapontigenin has shown a broader spectrum of activities, including anti-cancer, anti-inflammatory, cardioprotective, antiallergic, and antithrombotic effects. d-nb.info The bioactivity of these metabolites highlights the importance of considering the metabolic fate of piceatannol when evaluating its potential health effects.

Microbial Biotransformation for this compound Production

Microbial biotransformation offers an attractive alternative to conventional chemical synthesis for producing valuable compounds like piceatannol, particularly due to the difficulty of achieving regiospecific hydroxylation through chemical means. mdpi.commdpi.com This approach utilizes microorganisms or their enzymes to convert precursor molecules into the desired product. mdpi.comresearchgate.net

Regiospecific Hydroxylation by Microbial Strains

Several microbial strains have been explored for their ability to produce piceatannol from precursors, notably resveratrol, through regiospecific hydroxylation. mdpi.comresearchgate.net This process involves the introduction of a hydroxyl group at a specific position on the resveratrol molecule. mdpi.com

Streptomyces sp. Strain SB-14 has been identified as a potent strain capable of high regiospecific hydroxylation activity to produce piceatannol from resveratrol. researchgate.netmdpi.comresearchgate.net This strain was screened using an enrichment culture method for its ability to hydroxylate resveratrol. mdpi.com The conversion of trans-resveratrol to piceatannol catalyzed by Streptomyces sp. Strain SB-14 has been demonstrated. researchgate.net

Another study explored the biosynthesis of piceatannol using Escherichia coli strains engineered to harbor genes for resveratrol biosynthesis and subsequent modification reactions. d-nb.info E. coli strains harboring HpaBC (a hydroxylase) successfully converted resveratrol into piceatannol. d-nb.info

Yield Optimization in Fermentation Systems

Optimizing fermentation conditions is crucial for improving the yield of piceatannol produced through microbial biotransformation. nih.govfrontiersin.org Factors such as pH, temperature, rotational speed, and culture duration can significantly influence the production efficiency. nih.gov

In a 5 L jar fermentation system, a wild-type Streptomyces sp. strain produced 205 mg of piceatannol from 342 mg of resveratrol in 20 hours, achieving a yield of 60%. researchgate.netmdpi.comdntb.gov.ua Using 100 g/L of wet cell mass of Streptomyces sp. Strain SB-14, piceatannol was produced at a level of approximately 68 mg/L in a whole-cell biotransformation reaction. researchgate.netmdpi.com

Studies optimizing the biotransformation conditions for producing a methylglucosylated derivative of piceatannol using Beauveria bassiana identified culture temperature as the most influential factor, with the yield increasing significantly in the range of 24°C to 32°C. nih.gov While this study focused on a derivative, the principles of optimizing temperature for microbial activity are relevant to piceatannol production. The optimization of culture media and fermentation conditions is a critical aspect of maximizing the production of bioactive compounds via microbial methods. frontiersin.org

Here is a summary of some data on microbial biotransformation yield:

| Microbial Strain | Precursor | Piceatannol Yield | Conditions | Reference |

| Streptomyces sp. Strain SB-14 | Resveratrol | 60% | 5 L jar fermentation, 342 mg resveratrol, 20 h | researchgate.netmdpi.comdntb.gov.ua |

| Streptomyces sp. Strain SB-14 | Resveratrol | ~68 mg/L | Whole-cell reaction, 100 g/L wet cell mass | researchgate.netmdpi.com |

| Engineered E. coli (with hpaBC) | Resveratrol | 71.1% conversion | Two-culture system | d-nb.info |

| Engineered E. coli (with modules I, IIc, III, hpaBC) | Resveratrol | 124 mg/L | 72 h, disodium malonate-supplemented | researchgate.net |

| Microbial Strain | Precursor | Piceatannol Yield/Titer | Conditions | Reference |

|---|---|---|---|---|

| Streptomyces sp. Strain SB-14 | Resveratrol | 60% (yield) | 5 L jar fermentation, 342 mg resveratrol, 20 h | researchgate.netmdpi.comdntb.gov.ua |

| Streptomyces sp. Strain SB-14 | Resveratrol | ~68 mg/L (titer) | Whole-cell reaction, 100 g/L wet cell mass | researchgate.netmdpi.com |

| Engineered E. coli (with hpaBC) | Resveratrol | 71.1% (conversion) | Two-culture system | d-nb.info |

| Engineered E. coli (with modules I, IIc, III, hpaBC) | Resveratrol | 124 mg/L (titer) | 72 h, disodium malonate-supplemented | researchgate.net |

Mechanistic Investigations of Cis Piceatannol S Biological Activities

Cellular and Molecular Mechanisms of Action

Cis-piceatannol exerts its biological effects through a variety of cellular and molecular mechanisms, primarily centered on the induction of apoptosis and the regulation of the cell cycle. These processes are critical in controlling cell proliferation and eliminating damaged or cancerous cells.

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

A central mechanism by which this compound induces apoptosis is through the activation of a cascade of enzymes known as caspases. Piceatannol (B1677779) has been demonstrated to induce the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, including caspase-3 and caspase-7 nih.govresearchgate.net. The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while the activation of caspase-9 points to the intrinsic, or mitochondrial, pathway researchgate.net.

In human leukemia U937 cells, piceatannol treatment led to the degradation of procaspase-8 nih.gov. Furthermore, studies in pancreatic cancer cells (PANC-1 and MIA PaCa-2) showed that piceatannol treatment resulted in increased activity of caspases-3 and -9 nih.gov. In androgen-insensitive DU145 prostate cancer cells, piceatannol was found to increase the cleavage of caspases-3, -7, -8, and -9 researchgate.net. Similarly, in U2OS osteosarcoma cells, piceatannol treatment led to an increase in the expression of cleaved caspase-3 researcherslinks.com. The activation of these caspases culminates in the cleavage of essential cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis researcherslinks.comresearchgate.net.

| Cancer Cell Line | Activated Caspases | Reference |

|---|---|---|

| Human Leukemia (U937) | Caspase-8 | nih.gov |

| Pancreatic Cancer (PANC-1, MIA PaCa-2) | Caspase-3, Caspase-9 | nih.gov |

| Prostate Cancer (DU145) | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | researchgate.net |

| Osteosarcoma (U2OS) | Caspase-3 | researcherslinks.com |

| Human Lung Cancer (A549) | Caspase-3, Caspase-8, Caspase-9 | researchgate.net |

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. Piceatannol has been shown to induce a loss of mitochondrial membrane potential, a key event in this pathway nih.govmdpi.com. This depolarization of the mitochondrial membrane is often a precursor to the release of pro-apoptotic factors into the cytoplasm.

One of the most critical of these factors is cytochrome c. Following the loss of mitochondrial membrane potential, piceatannol has been observed to trigger the release of cytochrome c from the mitochondria into the cytosol nih.gov. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that leads to the activation of caspase-9 and the subsequent executioner caspases nih.gov.

The fate of a cell, whether it undergoes apoptosis or survives, is often determined by the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. Piceatannol has been found to modulate this balance in favor of apoptosis nih.gov.

Research indicates that piceatannol can upregulate the expression of several pro-apoptotic proteins, including Bax, Bid, Bik, and Bok nih.gov. The cleavage of Bid to its truncated form, t-Bid, has been observed in human leukemia U937 cells treated with piceatannol nih.gov. Furthermore, piceatannol has been shown to upregulate the expression of the death receptor Fas and its ligand, FasL, in the same cell line, suggesting an autocrine Fas-mediated apoptotic mechanism nih.govnih.gov. Another important pro-apoptotic protein, NOXA, a transcriptional target of p53, is also upregulated by piceatannol, contributing to its pro-apoptotic effects nih.govnih.gov.

Concurrently, piceatannol has been shown to down-regulate the expression of anti-apoptotic proteins. Studies have reported a decrease in the levels of Bcl-2 and Bcl-xL following piceatannol treatment nih.govnih.gov. Additionally, piceatannol has been found to significantly down-regulate the X-linked inhibitor of apoptosis protein (XIAP), a potent inhibitor of caspases-3, -7, and -9 nih.govnih.gov. This down-regulation of XIAP occurs via the ubiquitin-proteasome pathway, further promoting caspase activation and apoptosis nih.gov.

| Protein | Family | Effect of Piceatannol | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic (Bcl-2 family) | Upregulation | nih.gov |

| Bid | Pro-apoptotic (Bcl-2 family) | Upregulation/Cleavage to t-Bid | nih.govnih.gov |

| Bik | Pro-apoptotic (Bcl-2 family) | Upregulation | nih.gov |

| Bok | Pro-apoptotic (Bcl-2 family) | Upregulation | nih.gov |

| Fas | Pro-apoptotic (Death Receptor) | Upregulation | nih.govnih.govnih.gov |

| NOXA | Pro-apoptotic (Bcl-2 family) | Upregulation | nih.govnih.gov |

| Bcl-xL | Anti-apoptotic (Bcl-2 family) | Down-regulation | nih.govnih.gov |

| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Down-regulation | nih.gov |

| XIAP | Anti-apoptotic (IAP family) | Down-regulation | nih.govnih.gov |

The tumor suppressor protein p53 plays a pivotal role in orchestrating the cellular response to stress, including the induction of apoptosis. Piceatannol has been shown to enhance p53-mediated apoptosis nih.govnih.gov. In ovarian cancer cells, piceatannol treatment was found to enhance the nuclear activation and stabilization of p53 nih.gov.

This activation of p53 by piceatannol leads to the transcriptional upregulation of its target genes, including the pro-apoptotic protein NOXA nih.govnih.govresearchgate.net. The interplay between p53 and the mitochondria is a key aspect of this process. Silencing p53 expression has been shown to attenuate the pro-apoptotic effects of piceatannol, highlighting the importance of the p53 pathway in its mechanism of action nih.govresearchgate.net.

Cell Cycle Regulation and Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, this compound can also influence the cell cycle, a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Piceatannol has been reported to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.

Specifically, in U2OS osteosarcoma cells, piceatannol has been shown to induce cell cycle arrest at the G2/M phase researcherslinks.com. This arrest prevents cells from entering mitosis, ultimately leading to a halt in proliferation and, in some cases, the induction of apoptosis. The ability of this compound to interfere with cell cycle progression represents another important facet of its anticancer activity.

Autophagy Modulation (e.g., Beclin-1, LC3B)

The role of this compound in autophagy, a cellular self-degradation process, appears to be context-dependent, with studies demonstrating both induction and inhibition of this pathway. Autophagy involves key proteins such as Beclin-1, which is crucial for the initiation of the autophagosome, and Microtubule-associated protein 1A/1B-light chain 3 (LC3B), which is processed and recruited to autophagosome membranes during activation jcpres.comnih.gov.

In gastric cancer cells, piceatannol has been shown to increase autophagic flux. It directly targets Beclin-1, modulating its phosphorylation activity. researchgate.net This interaction disrupts the inhibitory binding of B-cell lymphoma 2 (Bcl-2) to Beclin-1 and facilitates the binding of UV radiation resistance-associated gene (UVRAG), a positive regulator of autophagy, to Beclin-1. researchgate.net This modulation leads to an observable conversion of LC3B-I to its lipidated form, LC3B-II, a hallmark of autophagy activation. researchgate.net

Conversely, in a model of hydrogen peroxide-induced oxidative stress in pheochromocytoma-12 (PC-12) cells, piceatannol pretreatment was found to inhibit mitochondria-mediated autophagy. nih.gov This protective effect was demonstrated by a reduction in the LC3B II/I ratio and the expression of autophagy-related protein 5 (ATG5). nih.gov The mechanism in this context was linked to the activation of the Sirtuin 3 (SIRT3) pathway. nih.gov The autophagy activator rapamycin was shown to abrogate the protective effects of piceatannol against cell death in this model. nih.gov

| Cellular Context | Effect on Autophagy | Key Molecular Targets/Markers | Observed Mechanism |

|---|---|---|---|

| Gastric Cancer Cells | Induction / Increased Flux | Beclin-1, LC3B, Bcl-2, UVRAG | Directly binds to Beclin-1, modulating its phosphorylation, disrupting the Beclin-1/Bcl-2 complex, and promoting the Beclin-1/UVRAG complex. researchgate.net |

| PC-12 Cells (Oxidative Stress) | Inhibition | LC3B, ATG5, SIRT3 | Alleviates oxidative damage and mitochondrial dysfunction by inhibiting autophagy via the SIRT3 pathway. nih.gov |

Regulation of Signal Transduction Pathways

This compound exerts its biological effects by interacting with and modulating a variety of critical intracellular signal transduction pathways.

Piceatannol has been identified as an inhibitor of receptor tyrosine kinases (RTKs). nih.gov One specific target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Piceatannol inhibits VEGF-induced angiogenic activity by interfering with the binding of VEGF to VEGFR2, which subsequently suppresses the phosphorylation of the receptor. mdpi.com It has also been shown to inhibit the lymphoid cell lineage-specific protein-tyrosine kinase p56lck, which is important for lymphocyte proliferation. nih.gov

Piceatannol is recognized as a selective inhibitor of Spleen tyrosine kinase (Syk), a non-receptor protein tyrosine kinase that is crucial for signal transduction in immune cells like B cells and mast cells cancer-research-network.comnih.govpatsnap.com. Its inhibitory action on Syk is linked to its anti-inflammatory and anti-allergic properties. For instance, piceatannol has been shown to attenuate anaphylactic bronchial contraction by preventing the release of histamine and peptidoleukotrienes from mast cells, an effect attributed to Syk inhibition nih.gov. In diffuse large B cell lymphoma cell lines, piceatannol inhibits growth with IC50 values reported to be in the micromolar range cancer-research-network.com.

| Cell/System Studied | Effect of Piceatannol | Associated Outcome |

|---|---|---|

| Diffuse Large B Cell Lymphoma (DLBCL) Cells | Inhibition of cell growth (IC50: 18 μM to >50 μM) | Potential therapeutic agent for DLBCL cancer-research-network.com |

| Guinea Pig Airways (Antigen-Challenged) | Inhibition of histamine and peptidoleukotriene release | Attenuation of anaphylactic bronchial contraction nih.gov |

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another target of piceatannol. Research has demonstrated that piceatannol can attenuate atopic dermatitis-like symptoms by specifically targeting JAK-1. nih.gov In human keratinocyte (HaCaT) cells stimulated with TNFα/IFNγ, piceatannol treatment led to a decrease in the phosphorylation of JAK-STAT proteins. nih.gov Furthermore, molecular docking studies support a strong interaction between piceatannol and JAK1, suggesting a direct inhibitory mechanism. nih.gov The JAK-STAT pathway is a downstream effector of cytokine signaling, including that of IL-6, which is critical in inflammatory responses caymanchem.com.

Piceatannol is a potent suppressor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation nih.govnih.gov. It has been shown to inhibit NF-κB activation induced by a variety of inflammatory agents, including tumor necrosis factor (TNF), hydrogen peroxide (H₂O₂), and lipopolysaccharide (LPS), in multiple cell types nih.govresearchgate.net.

The mechanism of suppression involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα). nih.govresearchgate.net Piceatannol also directly inhibits the phosphorylation of the p65 subunit of NF-κB, which is a critical step for its transcriptional activity. nih.govresearchgate.net This action blocks the nuclear translocation of p65 and its binding to DNA nih.govelsevierpure.com. Consequently, the expression of NF-κB-dependent genes, such as matrix metalloproteinase-9 (MMP-9), cyclooxygenase-2 (COX-2), and cyclin D1, is abrogated nih.govresearchgate.net. Notably, the suppression of NF-κB by piceatannol has been shown to occur even in cells lacking Syk, indicating a Syk-independent mechanism nih.govresearchgate.net.

The influence of piceatannol on the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central signaling node for cell survival, proliferation, and metabolism, is multifaceted and appears to be highly dependent on the cellular context and stimulus mdpi.comconsensus.app.

In several cancer models, piceatannol acts as an inhibitor of this pathway. In osteosarcoma cells, it was found to suppress cell proliferation and induce apoptosis by markedly inhibiting the PI3K/AKT/mTOR pathway. nih.gov Similarly, in highly invasive breast cancer cells, piceatannol was shown to attenuate PI3K and the phosphorylation of its downstream effectors, Akt and mTOR, contributing to its anti-invasive effects. elsevierpure.com Some studies suggest piceatannol may inhibit PI3K through direct physical binding. nih.gov

Conversely, in certain protective contexts, piceatannol can have a positive regulatory effect on Akt/PI3K signaling. For example, in a model of cisplatin-induced ovarian toxicity, pretreatment with piceatannol protected ovarian tissue by enhancing the expression of PI3K and phosphorylated Akt (p-AKT), thereby promoting cell survival. researchgate.net In cardiomyocytes, piceatannol pretreatment was also found to regulate the PI3K-Akt-eNOS signaling pathway to alleviate peroxidative injury. researchgate.net

| Cellular Context | Effect on Akt/PI3K Pathway | Biological Outcome |

|---|---|---|

| Osteosarcoma Cells | Inhibition | Suppressed proliferation and induced apoptosis nih.gov |

| Breast Cancer Cells (MDA-MB-231) | Inhibition | Suppressed cell invasion and migration elsevierpure.com |

| Cisplatin-Treated Ovarian Tissue | Enhancement | Protection against chemotherapy-induced toxicity researchgate.net |

| Cardiomyocytes (H9c2) | Modulation/Activation | Alleviation of oxidative injury researchgate.net |

Nrf2 Pathway Activation

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical signaling cascade for cellular protection against oxidative stress. Mechanistically, this compound facilitates the nuclear translocation of Nrf2 by disrupting its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which under basal conditions sequesters Nrf2 in the cytoplasm for degradation. This disruption inhibits the ubiquitination of Nrf2, leading to its stabilization and accumulation in the nucleus.

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby upregulating their expression. Studies have demonstrated that treatment with piceatannol leads to an increased expression of several downstream targets of the Nrf2 pathway. For instance, in a model of cisplatin-induced nephrotoxicity, piceatannol attenuated the reduction in Nrf2 expression and restored the mRNA levels of antioxidant enzymes such as heme oxygenase-1 (HO-1), the catalytic and modifier subunits of glutamate-cysteine ligase, superoxide dismutase, and glutathione-S-transferase. nih.govmdpi.com Similarly, in alcohol-induced liver injury, piceatannol was shown to activate the Nrf2/GPX4 signaling pathway, further highlighting its role as a modulator of the Keap1-Nrf2 axis. researchgate.net

The activation of the Nrf2 pathway by this compound is a key mechanism underlying its antioxidant effects. By enhancing the expression of a battery of antioxidant enzymes, this compound fortifies the cellular defense against oxidative damage. nih.gov

| Component | Effect of this compound | Reference Study Finding |

|---|---|---|

| Nrf2 Expression | Increased/Restored | Attenuated cisplatin-induced reduction in Nrf2 expression. nih.gov |

| Keap1-Nrf2 Interaction | Disrupted | Disrupted the Keap1-Nrf2 interaction, inhibiting Nrf2 ubiquitination. researchgate.net |

| Nrf2 Nuclear Translocation | Facilitated | Facilitated nuclear translocation to activate downstream pathways. researchgate.net |

| Heme Oxygenase-1 (HO-1) | Induced/Upregulated | Induced HO-1 expression; activated the downstream HO-1 antioxidant pathway. researchgate.netnih.gov |

| Other Antioxidant Enzymes | Upregulated | Increased mRNA levels of glutamate-cysteine ligase subunits, superoxide dismutase, and glutathione-S-transferase. nih.govmdpi.com |

SIRT1 Induction

This compound has been shown to be an effective inducer of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Research has demonstrated that piceatannol increases both the mRNA and protein expression of SIRT1 in various cell lines.

In a study using the THP-1 human monocytic cell line, both piceatannol and its metabolite, isorhapontigenin (B148646), were found to upregulate SIRT1 expression at both the mRNA and protein levels. mdpi.commdpi.com This suggests that upon ingestion, not only this compound itself but also its metabolites contribute to the induction of SIRT1. mdpi.com Another study conducted on C2C12 myotubes, a skeletal muscle cell line, revealed that piceatannol treatment led to a concentration-dependent upregulation of Sirt1 expression. nih.gov Notably, the study also indicated that piceatannol might be a more potent SIRT1 inducer compared to resveratrol (B1683913), as it significantly induced Sirt1 mRNA expression where resveratrol did not show a significant effect under the same conditions. nih.gov

The induction of SIRT1 by this compound is a significant aspect of its biological activity, as SIRT1 is known to deacetylate and thereby modulate the activity of numerous transcription factors and proteins involved in cellular defense and homeostasis. The activation of SIRT1 is also implicated in the anti-apoptotic effects of piceatannol. nih.gov

Suppression of Cell Proliferation and Angiogenesis

This compound exhibits significant inhibitory effects on cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis. The anti-proliferative activity of this compound has been observed in various cancer cell lines.

A key mechanism underlying the anti-angiogenic effects of this compound is its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. In human umbilical vein endothelial cells (HUVECs), piceatannol has been shown to markedly reduce VEGF-induced cell proliferation, migration, invasion, and tube formation without affecting cell viability. The proposed mechanism involves the direct binding of piceatannol to VEGF, which in turn attenuates the activation of its receptor, VEGFR2. This blockage of VEGF-VEGFR2 interaction subsequently inhibits downstream signaling pathways, including the phosphorylation of Akt, Erk, and eNOS, which are crucial for endothelial cell function and angiogenesis.

Furthermore, the anti-angiogenic properties of this compound have been demonstrated in vivo, where it significantly inhibited the formation of subintestinal vessels in zebrafish embryos. In the context of cancer, piceatannol has also been found to suppress VEGF-induced proliferation and migration of colon cancer cells.

| Process | Effect of this compound | Cell/Model System | Key Finding |

|---|---|---|---|

| VEGF-induced Cell Proliferation | Inhibited | HUVECs, Colon Cancer Cells | Markedly reduced cell proliferation. |

| VEGF-induced Cell Migration | Inhibited | HUVECs, Colon Cancer Cells | Significantly reduced cell migration. |

| VEGF-induced Cell Invasion | Inhibited | HUVECs | Markedly reduced cell invasion. |

| Tube Formation | Inhibited | HUVECs | Markedly reduced tube formation. |

| Subintestinal Vessel Formation | Inhibited | Zebrafish Embryos | Significantly inhibited vessel formation in vivo. |

| VEGF Binding to VEGFR2 | Blocked | Molecular Docking/In vitro assays | Proposed to bind with VEGF, attenuating receptor activation. |

Inhibition of Cell Migration and Invasion (e.g., MMP-9)

This compound has demonstrated a significant ability to inhibit cell migration and invasion, key processes in cancer metastasis. A primary target in this inhibitory action is Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which facilitates cancer cell invasion.

Studies have shown that piceatannol markedly inhibits the activity and expression of MMP-9 at both the protein and mRNA levels in various cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, piceatannol significantly reduced serum-induced cell invasion and migration. Similarly, in TNF-α-stimulated DU145 human prostate cancer cells, piceatannol reversed the induced MMP-9 activity and gene expression, leading to a reduction in cell invasion.

The inhibitory effect of this compound on MMP-9 is mediated through the modulation of several signaling pathways. Research indicates the involvement of the PI3K/AKT and NF-κB pathways. Piceatannol has been found to attenuate the phosphorylation of AKT and mTOR, while increasing the expression of the tumor suppressor PTEN. Furthermore, it inhibits the transcriptional activity of NF-κB and its binding to the MMP-9 promoter. This is achieved by diminishing the nuclear translocation of NF-κB subunits (p65 and p50) through the blockage of IκBα phosphorylation in the cytoplasm. The suppression of the Akt-mediated NF-κB pathway by piceatannol appears to be a central mechanism for the downregulation of MMP-9 and the subsequent inhibition of cancer cell invasion.

Antioxidative Mechanisms

This compound exhibits potent antioxidative properties through its ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular structures. The chemical structure of piceatannol, particularly its hydroxyl groups, contributes to its free radical scavenging activity.

Density functional theory (DFT) calculations and experimental results have shown that piceatannol is an efficient scavenger of hydroxyl (•OH) and peroxyl (•OOH) radicals. The increased hydroxylation of piceatannol compared to resveratrol enhances its scavenging activity. The mechanism involves the donation of a hydrogen atom from its hydroxyl groups to the free radical, thereby neutralizing it. The resulting piceatannol semiquinone radical is more stable, which contributes to its superior scavenging efficiency.

This compound contributes to cellular antioxidant defense by modulating glutathione (B108866) homeostasis, specifically by influencing the levels of reduced glutathione (GSH). GSH is a major intracellular antioxidant, and the ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status.

Studies have demonstrated that piceatannol can increase the intracellular levels of GSH. In human periodontal ligament fibroblasts subjected to oxidative stress, a low concentration (0.1 μM) of piceatannol led to an increase in GSH levels, suggesting an activation of cellular damage control mechanisms. mdpi.com Another study on melanoma cells (B16 cells) showed a concentration-dependent increase in GSH levels upon treatment with piceatannol at concentrations of 5, 10, and 50 µM. mdpi.com This elevation in GSH could be a result of the direct action of piceatannol on enzymes involved in GSH synthesis or the suppression of its degradation. mdpi.com By increasing the availability of reduced glutathione, this compound enhances the cell's capacity to neutralize reactive oxygen species and maintain a favorable redox balance.

Interaction with Free Radicals (Hydroxyl, Peroxyl)

Piceatannol is recognized as a potent antioxidant capable of scavenging various free radicals, including hydroxyl (•OH) and peroxyl (•OOH) radicals. nih.govnih.gov Theoretical and experimental studies have elucidated the mechanisms behind this activity, which primarily involve hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). researchgate.netrsc.orgnih.gov

When reacting with the highly reactive hydroxyl radical, both piceatannol and its analog resveratrol form water. nih.govacs.org In the case of the peroxyl radical, the reaction yields hydrogen peroxide. nih.govacs.org The efficiency of piceatannol in these scavenging activities is notably high. For instance, the concentration of piceatannol required to scavenge free radicals is reported to be 1200 times less than that of resveratrol. walshmedicalmedia.com

Density functional theory (DFT) calculations have shown that piceatannol is a better peroxyl radical scavenger than resveratrol in both aqueous and lipid environments. researchgate.netrsc.org The primary mechanism for scavenging peroxyl radicals is hydrogen atom transfer (HAT), although radical adduct formation (RAF) is also a viable pathway. researchgate.netnih.gov The 4'-hydroxyl group on the B-ring of piceatannol is a critical active site for this radical scavenging activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies relevant to this compound

The biological activities of stilbenoids like this compound are intrinsically linked to their chemical structure. Key determinants of activity include the number and position of hydroxyl groups, the stereoisomerism of the central double bond, and the potential for intramolecular hydrogen bonding. researchgate.net

Influence of Hydroxyl Group Number and Position

The number and placement of hydroxyl (-OH) groups on the stilbene (B7821643) backbone are paramount to the biological activity of piceatannol. Increased hydroxylation generally enhances scavenging activity. nih.govacs.org Piceatannol, a hydroxylated analog of resveratrol, possesses an additional hydroxyl group at the 3' position, forming a catechol (ortho-dihydroxy) group on its B-ring. researchgate.netrsdjournal.orgnih.gov This catechol structure is a key feature that confers enhanced antioxidant capacity compared to resveratrol. researchgate.net

This additional hydroxyl group makes piceatannol a more efficient free radical scavenger. acs.org The mechanism involves the 3'-OH group sharing its hydrogen atom with the neighboring 4'-oxygen, which facilitates the abstraction and transfer of the 4'-hydrogen atom to a free radical. nih.govacs.org This process results in a more stable semiquinone radical, contributing to piceatannol's superior antioxidant potential. nih.govacs.org The 4'-hydroxy group, in particular, plays a pivotal role in the molecule's ability to scavenge free radicals. nih.gov

Stereoisomerism and Biological Activity (cis vs. trans)

Piceatannol, like other stilbenes, exists as two stereoisomers: cis (Z) and trans (E). nih.govresearchgate.net The trans-isomer is generally the more abundant and stable form. walshmedicalmedia.comresearchgate.netresearchgate.net While much of the research has focused on trans-piceatannol, studies investigating the activity of the cis isomer have revealed important findings.

In a comparative study on various cancer cell lines, both cis- and trans-piceatannol were shown to induce similar cytotoxic effects. The half-maximal inhibitory concentration (IC50) values obtained for both isomers were comparable across several human cancer cell lines, including glioma (C6), hepatocellular carcinoma (HepG2), cervical adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (HT-29). nih.gov

Table 1: Comparative Cytotoxicity (IC50) of cis- and trans-Piceatannol in Human Cancer Cell Lines

This table displays the comparable IC50 values for both cis and trans isomers of piceatannol after 70 hours of exposure, indicating similar cytotoxic effects on various cancer cell lines.

| Cell Line | Cancer Type | Isomer | IC50 Value (µM) | Source |

|---|---|---|---|---|

| C6 | Glioma | This compound | Comparable to trans | nih.gov |

| trans-Piceatannol | Comparable to cis | |||

| HepG2 | Hepatocellular Carcinoma | This compound | Comparable to trans | |

| trans-Piceatannol | Comparable to cis | |||

| HeLa | Cervical Adenocarcinoma | This compound | Comparable to trans | |

| trans-Piceatannol | Comparable to cis | |||

| MCF-7 | Breast Adenocarcinoma | This compound | Comparable to trans | |

| trans-Piceatannol | Comparable to cis | |||

| HT-29 | Colorectal Adenocarcinoma | This compound | Comparable to trans | |

| trans-Piceatannol | Comparable to cis |

Role of Double Bond Configuration

The configuration of the central ethylenic double bond determines the stereoisomerism (cis or trans) of piceatannol. researchgate.netmdpi.com This configuration dictates the molecule's three-dimensional shape, which in turn influences its interaction with biological targets. The trans configuration results in a more planar and stable structure, which is often associated with more potent pharmacological activities. nih.gov However, as noted previously, the cytotoxic effects of cis- and trans-piceatannol can be quite similar in certain contexts. nih.gov The presence of the double bond itself is considered a significant structural determinant for the chemopreventive activity of stilbenes. researchgate.net

In Vitro Studies on Cis Piceatannol

Anti-inflammatory Effects

Cis-piceatannol has demonstrated notable anti-inflammatory properties in various in vitro models. In studies involving macrophage cell lines, such as RAW264.7, the compound effectively suppressed the expression of pro-inflammatory genes. Specifically, it has been shown to inhibit inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com For instance, at a concentration of 30 μmol/L, piceatannol (B1677779) suppressed lipopolysaccharide (LPS)-induced mRNA expression of iNOS by 70.4%, TNF-α by 42.6%, and IL-6 by 27.3% in RAW264.7 macrophages. mdpi.com

Further research on rheumatoid arthritis-fibroblast-like synoviocytes (RA-FLSs) has revealed that this compound can significantly reduce the production of key inflammatory mediators. nih.gov It has been observed to decrease the levels of prostaglandin (B15479496) E2 (PGE2), IL-6, and interleukin-1β (IL-1β). nih.gov The compound also downregulates the expression of cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov Mechanistically, this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response. nih.govresearchgate.net Additionally, it has been found to downregulate the expression of matrix metalloproteinase-3 (MMP-3) and matrix metalloproteinase-13 (MMP-13), enzymes that play a role in the degradation of the extracellular matrix during inflammation. nih.gov

| Cell Line | Key Findings | Mechanism of Action |

|---|---|---|

| RAW264.7 Macrophages | Suppressed LPS-induced mRNA expression of iNOS (70.4%), TNF-α (42.6%), and IL-6 (27.3%) at 30 μmol/L. | Inhibition of pro-inflammatory gene expression. |

| Rheumatoid Arthritis-Fibroblast-Like Synoviocytes (RA-FLSs) | Reduced production of PGE2, IL-6, and IL-1β. Downregulated COX-2, MMP-3, and MMP-13 expression. | Inhibition of NF-κB and MAPK signaling pathways. |

Antiviral Activities (e.g., PRV)

This compound has been investigated for its antiviral properties, particularly against Pseudorabies virus (PRV), a member of the Herpesviridae family. In studies using PK-15 cells, piceatannol was found to inhibit the multiplication of PRV in a dose-dependent manner. phcogrev.comnih.gov The 50% inhibitory concentration (IC50) was determined to be 0.0307 mg/mL, with a selectivity index (SI) of 3.68. phcogrev.comnih.gov At a concentration of 0.063 mg/mL, the inhibition rate of PRV reached as high as 82.78%. phcogrev.com

The mechanism behind its anti-PRV activity involves the reduction of viral gene transcription and the inhibition of virus-induced apoptosis in the host cells. phcogrev.comnih.govmdpi.com Piceatannol was shown to inhibit both the adsorption and replication phases of the PRV lifecycle. nih.gov Beyond PRV, piceatannol has also demonstrated antiviral activity against other viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Herpes Simplex Virus (HSV-1 and HSV-2). researchgate.net It was found to protect peripheral blood mononuclear cells (PBMCs) against HIV-1 with an IC50 of approximately 19.91 to 24.22 µM. researchgate.net

| Virus | Cell Line | Key Findings | Mechanism of Action |

|---|---|---|---|

| Pseudorabies virus (PRV) | PK-15 | Inhibited viral multiplication in a dose-dependent manner (IC50 = 0.0307 mg/mL). | Reduces viral gene transcription and inhibits virus-induced apoptosis. |

| Human Immunodeficiency Virus type 1 (HIV-1) | PBMCs | Protected cells against HIV-1 infection (IC50 ≈ 19.91-24.22 µM). | Inhibits viral entry. |

| Herpes Simplex Virus (HSV-1, HSV-2) | - | Demonstrated antiviral activity with an IC50 of around 45.0 μM. | Not specified. |

Effects on Metabolic Pathways in Cell Culture (e.g., adipogenesis, lipid metabolism)

This compound has been shown to significantly impact metabolic pathways in cell culture, particularly adipogenesis, the process of fat cell formation. In 3T3-L1 preadipocytes, piceatannol inhibits adipogenesis in a dose-dependent manner without affecting cell viability. koreamed.orgub.ac.id A significant suppression of lipid droplet accumulation was observed, with an approximately 80% decrease at a concentration of 50 μM. koreamed.org This anti-adipogenic effect is primarily targeted at the early stages of adipogenesis, where it suppresses mitotic clonal expansion. koreamed.orgub.ac.id

The compound also affects human mesenchymal stem cells (hMSCs) derived from adipose tissue, where 50 μM of piceatannol was found to severely limit lipid synthesis and accumulation. semanticscholar.orgdovepress.com This effect was observed regardless of whether the compound was introduced at the early or late stages of adipocyte differentiation. semanticscholar.orgdovepress.com Mechanistically, piceatannol's effects are linked to its ability to modulate the insulin (B600854) signaling pathway. It inhibits the phosphorylation and kinase activity of the insulin receptor (IR) and its downstream signaling through the PI3K/Akt pathway. koreamed.orgub.ac.id Furthermore, it downregulates the expression of key lipogenic factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), fatty acid synthase (FAS), and glucose transporter type 4 (GLUT4). dovepress.com

| Cell Line | Process Affected | Key Findings | Mechanism of Action |

|---|---|---|---|

| 3T3-L1 Preadipocytes | Adipogenesis | Dose-dependent inhibition of lipid accumulation (~80% decrease at 50 μM). | Suppression of mitotic clonal expansion; Inhibition of IR/PI3K/Akt signaling. |

| Human Mesenchymal Stem Cells (hMSCs) | Adipogenesis & Lipogenesis | Limited lipid synthesis and accumulation at 50 μM. | Decreased expression of PPARγ, FAS, and GLUT4. |

Neurological Cell Differentiation

Research has indicated that this compound plays a role in the differentiation of neurological cells. Studies comparing its effects to its well-known analog, resveratrol (B1683913), have found that piceatannol is more potent in promoting the differentiation of neural stem cells into astrocytes. At a concentration of 2.5 μM, piceatannol was shown to effectively promote astrocyte differentiation, whereas resveratrol had no significant effect at the same concentration. This suggests a superior potential for piceatannol in influencing neural lineage commitment towards astrocytes. Further studies have also highlighted its cytoprotective effects in PC-12 nerve cells against oxidative stress.

| Cell Type | Effect | Key Finding |

|---|---|---|

| Neural Stem Cells | Astrocyte Differentiation | Promoted differentiation at 2.5 μM, showing greater potency than resveratrol. |

| PC-12 Cells | Cytoprotection | Protected against oxidative damage. |

Skin Biology Applications (e.g., melanogenesis, collagen synthesis, MMP-1)

In the context of skin biology, this compound has demonstrated multiple beneficial effects in vitro. It has been shown to inhibit melanogenesis, the process of melanin (B1238610) production. This anti-melanogenic action is attributed to its antioxidative properties, including the suppression of reactive species (RS) generation and an increase in the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) in B16 melanoma cells.

Furthermore, piceatannol has been found to stimulate collagen synthesis in human dermal fibroblasts. This effect is notable as a significant increase in collagen production was observed at a concentration of 5 μM. In addition to promoting collagen synthesis, piceatannol also plays a role in preventing collagen degradation. It indirectly inhibits the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for breaking down collagen. phcogrev.com This is achieved through the upregulation of Sirtuin 1 (SIRT1), as the downregulation of SIRT1 has been linked to increased expression of MMP-1 and MMP-3. phcogrev.com

| Application | Cell Line | Key Findings | Mechanism of Action |

|---|---|---|---|

| Melanogenesis Inhibition | B16-F10 Melanoma Cells | Suppressed melanin production. | Antioxidative action, suppression of reactive species, and increased GSH/GSSG ratio. |

| Collagen Synthesis | Human Dermal Fibroblasts | Significantly increased collagen production at 5 μM. | Stimulation of collagen biosynthesis pathways. |

| MMP-1 Inhibition | Human Dermal Fibroblasts | Indirectly reduces MMP-1 expression. | Upregulates SIRT1, which in turn suppresses MMP-1 expression. |

Immunomodulatory Effects on T-cell Functions

This compound has been shown to exert immunomodulatory effects on T-cell functions. In studies using murine splenic T-cells, piceatannol treatment inhibited the surface expression of activation markers CD25 and CD69 on both CD4 and CD8 T-cells. It also reduced the production of key cytokines such as interferon-gamma (IFNγ), interleukin-2 (B1167480) (IL-2), and interleukin-17 (IL-17), and suppressed the proliferation of activated T-cells.

Moreover, piceatannol significantly inhibited the differentiation of naïve CD4 T-cells into effector subsets, including Th1, Th2, and Th17 cells. The underlying mechanism for these effects is believed to be the inhibition of T-cell receptor (TcR) signaling through pathways involving p-Erk, p-Akt, and p-p38. Additionally, piceatannol has been shown to restrain the maturation and function of dendritic cells, which play a crucial role in T-cell activation. researchgate.net This leads to a decreased polarization of CD4+ T-cells towards the pro-inflammatory Th1 and Th17 lineages. researchgate.net

| Cell Type | Effect | Key Findings | Mechanism of Action |

|---|---|---|---|

| Murine Splenic T-cells (CD4 & CD8) | Activation & Proliferation | Inhibited expression of CD25 and CD69; suppressed proliferation and cytokine (IFNγ, IL-2, IL-17) production. | Suppression of T-cell receptor (TcR) signaling (p-Erk, p-Akt, p-p38). |

| Naïve CD4 T-cells | Differentiation | Inhibited differentiation into Th1, Th2, and Th17 cells. | Inhibition of TcR signaling. |

| Dendritic Cells | Maturation & Function | Restrained maturation and function, leading to decreased T-cell activation. | Down-regulation of MAPK and NF-κB signaling pathways. |

Anticancer Efficacy in Xenograft and Other Animal Models

Studies utilizing animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, have provided crucial insights into the anticancer potential of this compound. These in vivo investigations assess the compound's ability to inhibit tumor growth and its potential for use in combination therapies.

However, the effect of piceatannol can be context-dependent. One study using a B16-BL6 murine melanoma model found that treatment with piceatannol significantly increased the number of lung tumor colonies following intravenous injection of the cancer cells. nih.gov

| Cancer Model | Animal Model | Key Findings | Source |

|---|---|---|---|

| Ovarian Cancer (OV2008 cells) | Xenograft (mice) | Co-administration with cisplatin (B142131) significantly reduced tumor growth and weight compared to either agent alone. | nih.gov |

| Prostate Cancer (LNCaP-Luc cells) | Xenograft (mice) | Demonstrated a significant reduction in tumor growth. | researchgate.net |

| Melanoma (B16-BL6 cells) | C57BL/6 mice | Significantly increased the number of lung tumor colonies. | nih.gov |

A significant area of research is the synergistic potential of this compound with established chemotherapeutic drugs, which could enhance treatment efficacy or overcome drug resistance.

Everolimus (B549166): In gastric cancer, xenograft models have confirmed that piceatannol inhibits tumor development and produces a potent synergistic effect when combined with the mTOR inhibitor, everolimus. researchgate.net This combination therapy is suggested to be effective by modulating autophagy, a cellular self-degradation process. researchgate.net The findings strongly support the potential application of a combinatorial therapy of piceatannol and everolimus for gastric cancer patients. researchgate.net

| Chemotherapeutic Agent | Cancer Model | Observed Synergistic Effect | Source |

|---|---|---|---|

| Cisplatin | Ovarian Cancer | Co-treatment significantly reduced tumor growth and final tumor weight compared to single-agent treatments. | nih.gov |

| Everolimus | Gastric Cancer | Demonstrated a potent synergistic effect in inhibiting tumor development in xenograft models. | researchgate.net |

Antiviral Effects in Animal Models (e.g., PRV-infected mice)

The antiviral properties of this compound have been evaluated in animal models, particularly against Pseudorabies virus (PRV), a member of the Herpesviridae family.

In studies involving mice infected with PRV, treatment with piceatannol demonstrated a protective effect. nih.gov The administration of the compound was shown to delay the onset of the disease. nih.govpreprints.orgnih.gov Furthermore, this delay was associated with an improved survival rate of 14.3% in the treated mice. nih.govpreprints.orgresearchgate.net

Piceatannol treatment significantly reduced the viral load in the brain and kidney tissues of PRV-infected mice. nih.govpreprints.org This reduction in viral replication was accompanied by an alleviation of the pathological changes in the tissues and organs of the mice. nih.govresearchgate.net Histopathological observation confirmed the compound's ability to mitigate tissue damage caused by the viral infection. nih.gov

| Parameter | Research Finding | Source |

|---|---|---|

| Symptom Onset | Delayed the onset of disease symptoms. | nih.govpreprints.orgnih.govresearchgate.net |

| Survival Rate | Improved the survival rate of infected mice by 14.3%. | nih.govpreprints.orgresearchgate.net |

| Viral Load | Significantly reduced viral load in the brain and kidneys. | nih.govpreprints.org |

| Pathology | Reduced pathological changes in tissues and organs. | nih.govresearchgate.net |

Effects on Metabolic Disorders (e.g., hyperlipidemia, hyperglycemia, insulin resistance, obesity)

In vivo studies have explored the role of this compound in mitigating various aspects of metabolic disorders induced by high-fat diets or genetic predisposition.

Research indicates that piceatannol can exert significant anti-obesity effects. In high-fat diet (HFD)-induced obese C57BL/6 mice, piceatannol supplementation significantly reduced body weight in a dose-dependent manner. nih.gov This weight reduction was correlated with a decrease in the weight of perigonadal and retroperitoneal adipose tissue. nih.govmdpi.com Piceatannol also prevents obesity and fat accumulation in estrogen-deficient female mice by inhibiting both visceral and subcutaneous fat accumulation. mdpi.comnih.gov

Regarding lipid metabolism, piceatannol treatment has been shown to lower serum total cholesterol (TC) and low-density lipoprotein (LDL) levels in HFD-fed mice. nih.gov In obese Zucker rats, it led to a decrease in circulating non-esterified fatty acids and LDL-cholesterol. researchgate.net

The compound also positively impacts glucose homeostasis. Piceatannol has been found to reduce fasting blood glucose levels in both HFD-fed mice and genetically diabetic db/db mice. nih.govnih.govresearchgate.net It also suppressed the rise in blood glucose levels and improved glucose tolerance in db/db mice, suggesting a role in managing hyperglycemia and improving insulin sensitivity. nih.gov

| Metabolic Disorder | Animal Model | Key Findings | Source |

|---|---|---|---|

| Obesity | High-Fat Diet-Fed Mice | Significantly reduced body weight, perigonadal and retroperitoneal fat weight. | nih.govmdpi.com |

| Obesity | Ovariectomized (Estrogen-Deficient) Mice | Suppressed increases in visceral and subcutaneous fat accumulation. | mdpi.comnih.gov |

| Hyperlipidemia | High-Fat Diet-Fed Mice | Significantly lowered serum total cholesterol and LDL levels. | nih.gov |

| Hyperlipidemia | Obese Zucker Rats | Decreased circulating non-esterified fatty acids and LDL-cholesterol. | researchgate.net |

| Hyperglycemia | High-Fat Diet-Fed Mice | Reduced fasting blood glucose levels. | nih.govnih.gov |

| Hyperglycemia / Insulin Resistance | Diabetic (db/db) Mice | Reduced blood glucose levels and improved glucose tolerance. | nih.govresearchgate.netnih.gov |

In Vivo Studies and Animal Models of Cis Piceatannol

This section details the effects of cis-piceatannol as observed in various animal models, focusing on its physiological and toxicological profiles.

Analytical Methodologies for Cis Piceatannol Research

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques coupled with various detectors, particularly mass spectrometry, are the primary tools for the analysis of cis-piceatannol. These methods allow for the separation of this compound from complex sample matrices and its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of stilbenes, including piceatannol (B1677779) and its isomers. HPLC coupled with a Diode-Array Detector (DAD) has been employed for the quantification of piceatannol in various samples, such as grape berry skin extracts and passion fruit by-products. fmach.itmdpi.com For instance, an HPLC-DAD method utilizing a C18 column with a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) has been used for piceatannol quantification. mdpi.com Another application involved RP-HPLC with an ODS Hypersil column and a gradient elution using phosphoric acid and acetonitrile for the analysis of stilbenes, including piceatannol, in grape extracts. fmach.it The identity of piceatannol analyzed by HPLC can be confirmed by subsequent LC-MS analysis. fmach.it

Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS/MS, UHPLC-QqQ)

Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS or UHPLC-QqQ) offers enhanced speed, sensitivity, and resolution compared to conventional HPLC for stilbene (B7821643) analysis. nih.gov This technique is particularly useful for the simultaneous detection and quantification of multiple stilbenes, including cis- and trans-piceatannol, in complex matrices like wine and cell cultures. nih.govresearchgate.netnih.gov UHPLC-QqQ in Multiple Reaction Monitoring (MRM) mode is a sensitive and specific method for quantifying stilbenes. nih.govresearchgate.netnih.gov For piceatannol, a common quantifier transition used in UHPLC-QqQ-MS is m/z 245.08 → 135.1. nih.gov This method has been successfully applied to analyze stilbenes in various matrices, including cellular extracts, biotransformation reaction media, and red wine. nih.govnih.gov UHPLC allows for significantly reduced analysis times compared to traditional HPLC, for example, reducing the time from 50 minutes to 12.5 minutes for cocoa samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of stilbenes, including cis- and trans-piceatannol, particularly in matrices like wine. researchgate.netnih.gov GC-MS often requires derivatization of the target compounds to make them volatile. researchgate.net A highly sensitive method based on stir bar sorptive extraction coupled to GC-MS with a thermal desorption unit (SBSE-TD-GC-MS) has been optimized for the determination of cis/trans isomers of piceatannol in wine samples. researchgate.netnih.gov This method involves acetylation derivatization and offers good recovery values and precision. nih.gov GC-MS can provide elution profiles and mass spectra that help in the identification and confirmation of derivatized piceatannol. researchgate.net

Sample Preparation Methods for Biological Matrices (e.g., plasma, tissues)

Analyzing this compound in biological matrices such as plasma and tissues requires effective sample preparation methods to isolate and concentrate the analyte while removing interfering substances. General approaches for sample preparation from biological matrices for chromatographic analysis often involve protein precipitation, extraction, and sometimes derivatization. mdpi.comcore.ac.uknih.gov For plasma and tissue homogenates, protein precipitation can be achieved by adding organic solvents like methanol. mdpi.com Following precipitation, centrifugation is used to separate the supernatant containing the analytes. mdpi.com The supernatant may then be subjected to further steps such as evaporation and reconstitution in a suitable solvent for chromatographic injection. mdpi.com Solid-phase extraction (SPE) is another technique used for purifying analytes from biological matrices. core.ac.uk While specific detailed protocols for this compound in biological matrices were not extensively detailed in the provided snippets, general principles for stilbene analysis in complex matrices like wine, which shares some challenges with biological samples due to matrix effects, often involve minimal sample pre-treatment or techniques like direct injection or SPE to simplify the process. researchgate.netnih.gov

Challenges in cis/trans Isomer Separation and Quantification

A significant challenge in the analysis of stilbenes like piceatannol is the separation and quantification of their cis and trans isomers. Isomers have the same chemical formula but different structural arrangements, leading to potentially different biological activities. biocompare.com Chromatographic methods, particularly HPLC and UHPLC, are employed to separate these isomers based on their differing polarities and interactions with the stationary phase. fmach.itnih.govresearchgate.net However, achieving baseline separation of cis and trans isomers can be challenging, and co-elution can occur, requiring the use of highly selective columns and optimized chromatographic conditions. nih.govresearchgate.net Mass spectrometry detection, especially using MRM in UHPLC-QqQ, helps to overcome co-elution issues by providing specific transitions for each isomer, allowing for unambiguous identification and quantification even if they are not fully separated chromatographically. nih.govresearchgate.net GC-MS methods also aim to separate and quantify cis/trans isomers, often after derivatization. researchgate.netnih.gov The accurate quantification of cis isomers can be particularly challenging due to factors like potential photoisomerization of the more stable trans form during sample preparation and analysis, or the lack of readily available standards for cis isomers, sometimes necessitating their generation from trans standards. researchgate.netjuntadeandalucia.es

Future Directions and Research Gaps

Further Elucidation of Specific Molecular Targets

While studies have identified various cellular pathways influenced by piceatannol (B1677779), a more comprehensive understanding of its specific molecular targets is crucial. Research indicates that piceatannol can modulate signaling pathways involved in cancer, inflammation, and oxidative stress nih.govresearchgate.netmdpi.com. For instance, in ovarian cancer cells, piceatannol enhances cisplatin (B142131) sensitivity by modulating p53, XIAP, and mitochondrial fission nih.gov. It has also been shown to inhibit STAT3 phosphorylation in gastric cancer cells nih.gov. Further research is needed to precisely identify the direct binding partners and downstream effectors of cis-piceatannol in different cell types and disease contexts. This will help to fully elucidate the mechanisms underlying its observed biological activities and identify potential off-targets.

Comprehensive In Vivo Pharmacokinetic and Pharmacodynamic Studies

Despite some information on piceatannol's metabolism, comprehensive in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound are still limited nih.govresearchgate.net. Understanding how this compound is absorbed, distributed, metabolized, and excreted in living organisms is essential for determining appropriate dosing regimens and predicting its efficacy and potential interactions creative-bioarray.commdpi.comhitgen.com. While some studies have investigated piceatannol's effects in animal models, more detailed PK/PD correlation studies are needed to link exposure levels to observed biological effects nih.govoncodesign-services.com. This includes evaluating the PK/PD profile of this compound itself, as well as its metabolites, which may also possess biological activity nih.govresearchgate.net.

Exploration of Novel Therapeutic Applications

Current research highlights the potential of piceatannol in various areas, including cancer, cardiovascular diseases, and metabolic disorders researchgate.netphytonutrients.pksemanticscholar.org. However, its therapeutic potential in other diseases warrants further exploration. For example, studies have suggested potential applications in neurodegenerative diseases due to its antioxidant and anti-inflammatory properties mdpi.comijbs.com. Piceatannol has also shown inhibitory effects on certain enzymes involved in neurological processes mdpi.com. Future research could investigate its efficacy in preclinical models of a wider range of conditions and explore potential synergistic effects with existing therapies semanticscholar.orgmdpi.com.

Development of Advanced Delivery Systems to Enhance Bioavailability

A significant challenge for the clinical application of many polyphenols, including piceatannol, is their relatively low bioavailability nih.govnih.govmdpi.com. Piceatannol undergoes extensive metabolism, including glucuronidation and sulfation, which can limit its systemic exposure nih.govresearchgate.net. Developing advanced delivery systems is a critical future direction to enhance the bioavailability and targeted delivery of this compound nih.govnih.govmdpi.com. Strategies such as nanoemulsions, lipid-based formulations, and other encapsulation techniques could improve its solubility, stability, and absorption, potentially leading to increased efficacy at lower doses frontiersin.orgmdpi.com.

Clinical Relevance and Translational Research Considerations

While preclinical studies show promise, the translational gap between laboratory findings and clinical application needs to be addressed for this compound nih.govphytonutrients.pk. There is a need for well-designed clinical studies to evaluate the efficacy and safety of this compound in humans for various health conditions phytonutrients.pkwisc.edu. Translational research should focus on confirming the biological effects observed in preclinical models in human subjects and identifying relevant biomarkers of exposure and response wisc.edu. Overcoming challenges related to study design, participant recruitment, and funding will be crucial for advancing this compound into clinical trials mdpi.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-Piceatannol to ensure high yield and purity?

- Methodological Answer : Synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor the cis-isomer. Post-synthesis purification via column chromatography or HPLC is critical to isolate the compound. Structural validation should employ nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight verification, and X-ray diffraction (XRD) for crystallographic analysis. Ensure experimental protocols are detailed to allow reproducibility, including solvent ratios, reaction times, and purification gradients .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : High-resolution techniques such as NMR (¹H and ¹³C) are essential for distinguishing cis/trans isomerism. UV-Vis spectroscopy can confirm π-π* transitions in the stilbene backbone. Thermal stability should be assessed via differential scanning calorimetry (DSC), while solubility profiles require HPLC with photodiode array detection. Purity must exceed 95%, validated by multiple orthogonal methods (e.g., HPLC-MS, thin-layer chromatography) .

Advanced Research Questions

Q. How can researchers design experiments to compare cis- and trans-Piceatannol bioactivity across biological models?

- Methodological Answer : Apply the PICOT framework:

- Population (P) : Select cell lines (e.g., cancer, endothelial) or animal models with validated receptors for stilbenes.

- Intervention (I) : Test this compound at physiologically relevant concentrations.

- Comparison (C) : Use trans-Piceatannol as the comparator.

- Outcome (O) : Quantify outcomes like apoptosis (flow cytometry), oxidative stress (ROS assays), or gene expression (qPCR).

- Time (T) : Define exposure durations (e.g., 24–72 hours).

Statistical power analysis should guide sample sizes, and dose-response curves must account for isomer-specific kinetics .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct systematic reviews with meta-analyses to aggregate data, ensuring inclusion criteria prioritize study quality (e.g., randomization, blinding). Assess variables like dosage ranges, solvent carriers (DMSO vs. ethanol), and biological models. Use sensitivity analyses to identify outliers. For in-house contradictions, repeat experiments under standardized conditions (e.g., ISO 17025) and validate findings via orthogonal assays (e.g., Western blot alongside ELISA) .

Q. Which in silico and in vitro approaches best elucidate this compound’s mechanism of action?

- Methodological Answer :

- In silico : Molecular docking (AutoDock Vina) predicts binding affinities to targets like NF-κB or SIRT1. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes.

- In vitro : Use CRISPR-edited cell lines to knockout putative targets. Combine transcriptomics (RNA-seq) with pathway analysis (IPA, KEGG) to map signaling cascades. Validate findings with siRNA knockdowns and rescue experiments .

Q. How should researchers address isomerization challenges during this compound storage and handling?

- Methodological Answer : Store samples in amber vials at -80°C under inert gas (N₂/Ar) to prevent photo- and thermo-isomerization. Monitor stability via periodic HPLC checks. For in vitro studies, use light-protected incubators and pre-warm media to avoid temperature-induced isomerization. Report storage conditions explicitly in methods sections to enhance reproducibility .

Guidelines for Data Presentation

- Tables : Include isomer-specific IC₅₀ values, purity metrics, and kinetic parameters (e.g., half-life in biological matrices).

- Figures : Use chromatograms for isomer separation, dose-response curves for bioactivity, and heatmaps for transcriptomic data.

- Supplemental Materials : Provide raw NMR/MS spectra, docking parameters, and statistical scripts (R/Python) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products